molecular formula C17H20FN3O2 B12856782 Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12856782
M. Wt: 317.36 g/mol
InChI Key: NTWGYFBFZNYIOX-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS 1228095-64-4) is a synthetic chemical building block with significant interest in medicinal chemistry, particularly in the development of novel fluoroquinolone-based therapeutics . This compound, with the molecular formula C17H20FN3O2 and a molecular weight of 317.36 g/mol, serves as a key intermediate for the structural modification of fluoroquinolone antibiotics . Its structure features a 6-fluoroquinoline core, a privileged scaffold in drug discovery, linked to a piperazine ring that is carbamate-protected by an ethyl ester group. The primary research application of this reagent lies in the exploration of new hybrid pharmacophore systems aimed at overcoming antibiotic resistance and expanding therapeutic profiles . Modifications at various positions of the core fluoroquinolone structure, including the introduction of heterocyclic moieties, are a recognized strategy to positively alter the pharmacokinetics and pharmacodynamics of initial molecules, potentially leading to enhanced efficacy and a better safety profile . Such derivatives are investigated not only for their antibacterial potential against Gram-negative and Gram-positive microorganisms but also for their promising antiviral, antifungal, and anticancer activities . Researchers utilize this building block to create novel compounds for screening against multidrug-resistant bacterial strains and for evaluating cytotoxic activity against various cancer cell lines. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not meant for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20FN3O2/c1-2-23-17(22)21-9-7-20(8-10-21)12-15-5-3-13-11-14(18)4-6-16(13)19-15/h3-6,11H,2,7-10,12H2,1H3

InChI Key

NTWGYFBFZNYIOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the coupling of a fluoroquinoline derivative with a piperazine moiety, followed by esterification to introduce the ethyl group. The process typically includes:

  • Formation of the Fluoroquinoline Intermediate :

    • The starting material is often a quinoline derivative, which undergoes fluorination at the 6-position using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
    • The quinoline scaffold is prepared via classical methods such as Skraup synthesis or Friedländer synthesis.
  • Attachment of the Piperazine Group :

    • The fluoroquinoline intermediate reacts with piperazine under nucleophilic substitution conditions.
    • A suitable solvent (e.g., dimethylformamide or acetonitrile) and a base (e.g., potassium carbonate) are used to promote the reaction.
  • Esterification :

    • The carboxylic acid group on the piperazine derivative is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.

Stepwise Synthetic Procedure

The following steps outline a common method for synthesizing this compound:

Step Reagents and Conditions Expected Outcome
1 Quinoline derivative + Fluorinating agent (e.g., Selectfluor) in acetonitrile Fluoroquinoline intermediate
2 Fluoroquinoline + Piperazine in DMF, K₂CO₃, reflux Piperazine-substituted fluoroquinoline
3 Piperazine derivative + Ethanol, H₂SO₄, reflux Final ethyl ester product

Optimization Considerations

Several factors influence the efficiency and yield of this synthesis:

  • Reaction Temperature : Higher temperatures are often required for nucleophilic substitution but must be controlled to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions.
  • Catalyst Choice : Acid catalysts are crucial for efficient esterification without overreaction or decomposition.

Challenges and Alternatives

While the above method is effective, alternative strategies may be employed depending on resource availability or specific requirements:

  • Microwave-Assisted Synthesis : This can reduce reaction times significantly during fluorination and piperazine coupling.
  • One-Pot Reactions : Combining multiple steps into a single reaction vessel can simplify the process but requires careful optimization to avoid cross-reactivity.

Data Table: Key Reaction Parameters

Reaction Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Fluorination Selectfluor, quinoline Acetonitrile 60–80 4–6 ~85
Piperazine substitution Piperazine, K₂CO₃ DMF 100–120 8–12 ~70
Esterification Ethanol, H₂SO₄ Ethanol Reflux 6–8 ~90

Chemical Reactions Analysis

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and piperazines.

Scientific Research Applications

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other fluoroquinolone derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death. The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 6-fluoroquinoline substituent. Below is a comparative analysis with similar piperazine-based derivatives:

Table 1: Structural and Functional Comparisons
Compound Name (Reference) Core Structure Key Substituents Biological Activity/Notes
Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate Piperazine-1-carboxylate 6-fluoroquinolin-2-ylmethyl Inferred: Potential kinase/receptor modulation
Compound 1 (Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate) Piperazine-1-carboxylate Adamantane-triazole-thione Hypoglycemic activity via 11β-HSD1 inhibition
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Piperazine-1-carboxylate Quinazoline-thione, bromophenyl 8.96% activity in high-content screening
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) Piperazine Methoxyphenyl, iodobenzamido 5-HT1A receptor antagonist (ID50: 5 mg/kg)
tert-Butyl 4-(6-fluoro-4-methylpyridin-3-yl)piperazine-1-carboxylate Piperazine-1-carboxylate 6-fluoro-4-methylpyridyl Intermediate in kinase inhibitor synthesis

Key Observations:

  • Fluorine vs. Adamantane: The 6-fluoroquinoline group in the target compound may enhance π-π stacking and hydrogen bonding compared to the bulky adamantane in Compound 1 .
  • Quinoline vs.
  • Ester Stability: Ethyl esters (target compound) are less prone to acidic degradation than tert-butyl esters (), which hydrolyze in gastric fluid .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The ethyl carboxylate in the target compound improves water solubility compared to tert-butyl esters () and lipophilic adamantane derivatives ().

Biological Activity

Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate (CAS No. 1228095-64-4) is a synthetic compound that has garnered attention for its significant biological activity, particularly in the field of antimicrobial agents. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a piperazine ring with a fluoroquinoline moiety. The molecular formula is C17H20FN3O2C_{17}H_{20}FN_{3}O_{2} with a molecular weight of approximately 317.36 g/mol. The compound features an ethyl ester group at the 4-position of the piperazine ring, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with bacterial enzymes and receptors:

  • Antimicrobial Activity : this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The fluoroquinoline structure is known for its efficacy in inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication and survival.
  • Penetration Enhancement : The piperazine component enhances the compound's ability to penetrate bacterial membranes, improving its overall effectiveness as an antibiotic.
  • Binding Affinity : Interaction studies have shown that this compound has a high binding affinity for various biological targets related to bacterial metabolism, which aids in elucidating its mechanism of action.

Biological Activity Data

Recent studies have demonstrated the biological efficacy of this compound through in vitro assays:

Activity Result
Antibacterial (E. coli)Minimum Inhibitory Concentration (MIC): 16 µg/mL
Antibacterial (S. aureus)MIC: 32 µg/mL
Cytotoxicity (Human Cell Lines)IC50: >100 µg/mL

These results indicate that while the compound is effective against certain bacteria, it exhibits low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic use.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced bacterial load in infected tissues compared to control groups, showcasing its potential as a treatment option for bacterial infections.
  • Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance its efficacy and overcome resistance mechanisms observed in certain bacterial strains.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a half-life conducive to maintaining therapeutic levels in circulation.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it can be compared to similar compounds:

Compound Name Structure Unique Features
Ethyl 4-methylpiperazine-1-carboxylateC8H16N2O2Lacks fluoroquinoline moiety; simpler structure
CiprofloxacinC17H18FN3O3A well-known fluoroquinolone antibiotic; broader spectrum
NorfloxacinC16H18FN3O3Similar structure but without piperazine; used for UTIs

This compound stands out due to its combination of structural features that may enhance both antimicrobial efficacy and selectivity compared to other compounds lacking this specific arrangement .

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